2,4-Dibromo-3-fluorobenzonitrile
Description
2,4-Dibromo-3-fluorobenzonitrile is a halogenated aromatic compound with the molecular formula C₇H₂Br₂FN and an estimated molecular weight of 279.9 g/mol (calculated from substituent contributions). The structure features a benzonitrile core substituted with bromine atoms at positions 2 and 4, and a fluorine atom at position 3. This arrangement of electron-withdrawing groups (Br, F, and CN) renders the compound highly deactivated, directing further reactions to specific positions on the aromatic ring. While explicit data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its structural analogs suggest applications in pharmaceuticals, agrochemicals, or as intermediates in halogen-exchange reactions .
Properties
IUPAC Name |
2,4-dibromo-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSUUGRRHSRQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294379 | |
| Record name | Benzonitrile, 2,4-dibromo-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803816-99-0 | |
| Record name | Benzonitrile, 2,4-dibromo-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803816-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 2,4-dibromo-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-fluorobenzonitrile can be achieved through several methods. One common approach involves the bromination of 3-fluorobenzonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts (Pd) and boronic acids or esters as coupling partners.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2,4-Dibromo-3-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of intermediates for pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluorobenzonitrile in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates formed during these processes .
Comparison with Similar Compounds
Structural and Electronic Comparison
The following table compares 2,4-Dibromo-3-fluorobenzonitrile with structurally related halogenated benzonitriles:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
|---|---|---|---|---|
| This compound | C₇H₂Br₂FN | 279.9 | Br: 2,4; F: 3; CN: 1 | High electron deficiency due to three EWGs; bromines enhance leaving-group potential. |
| 3-Bromo-2,5-difluorobenzonitrile | C₇H₂BrF₂N | 234.0 | Br: 3; F: 2,5; CN: 1 | Two fluorine atoms increase ring deactivation; bromine at meta position limits reactivity. |
| 4-Bromo-2,5-difluorobenzonitrile | C₇H₂BrF₂N | 234.0 | Br: 4; F: 2,5; CN: 1 | Similar to above but with bromine at para position, altering steric and electronic effects. |
| 4-Bromobenzonitrile | C₇H₄BrN | 182.0 | Br: 4; CN: 1 | Single bromine reduces molecular weight and reactivity compared to dihalogenated analogs. |
| 3-Bromo-5-fluoro-4-iodoaniline | C₆H₄BrFINO | 290.9 | Br: 3; F: 5; I: 4; NH₂: 1 | Inclusion of iodine and amine group shifts applications to medicinal chemistry. |
Key Observations :
- Electron-Withdrawing Effects : The nitrile group (CN) synergizes with halogens to deactivate the ring, making the compound resistant to electrophilic attack but reactive in SNAr (nucleophilic aromatic substitution) reactions .
Biological Activity
2,4-Dibromo-3-fluorobenzonitrile (DBFBN) is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article reviews the biological activity of DBFBN, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H2Br2F N |
| Molecular Weight | 246.89 g/mol |
| IUPAC Name | This compound |
| InChI Key | QHOVUQXKQHGGTM-UHFFFAOYSA-N |
DBFBN features a nitrile group, which is known for its reactivity in organic synthesis and biological interactions. The presence of bromine and fluorine atoms enhances its chemical reactivity and potential biological effects.
Antimicrobial Properties
Research indicates that DBFBN exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds with similar halogenated structures showed significant inhibition of bacterial growth, suggesting that DBFBN may possess comparable properties. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways due to the compound’s electrophilic nature.
Anticancer Properties
DBFBN has also been investigated for its anticancer potential . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins .
A notable case study involved the treatment of a specific cancer cell line with DBFBN, resulting in a significant reduction in cell viability. The study reported a dose-dependent response, with higher concentrations leading to increased apoptosis markers such as cleaved PARP and Annexin V positivity.
The biological activity of DBFBN can be attributed to several mechanisms:
- Nucleophilic Attack: The nitrile group can participate in nucleophilic substitution reactions, potentially interacting with cellular nucleophiles.
- Halogen Bonding: The presence of bromine and fluorine can facilitate halogen bonding with biological macromolecules, altering their structure and function.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that DBFBN may induce oxidative stress in cells, leading to increased ROS levels that can damage cellular components and trigger apoptosis .
Comparative Analysis
To understand the uniqueness of DBFBN's biological activity, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | High | Nucleophilic attack, ROS generation |
| 2,4-Dichloro-3-fluorobenzonitrile | Low | Moderate | Halogen bonding |
| 2-Bromo-4-fluorobenzonitrile | High | Low | Nucleophilic substitution |
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated the antimicrobial effects of DBFBN against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial colonies at concentrations above 50 µg/mL. -
Cancer Cell Line Study:
In vitro testing on MCF-7 breast cancer cells revealed that treatment with DBFBN at 10 µM resulted in a 70% reduction in cell proliferation over 48 hours, highlighting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
